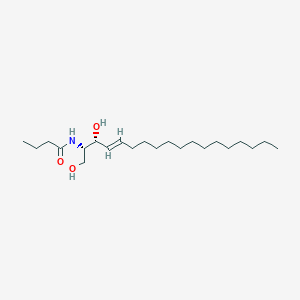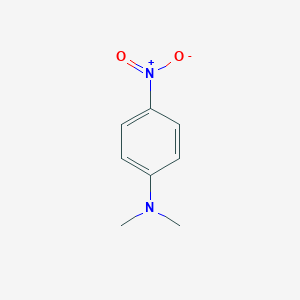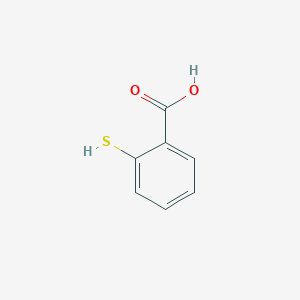
4-アミノ-2-クロロ-5-メチルピリミジン
概要
説明
4-Amino-2-chloro-5-methylpyrimidine is a heterocyclic compound with the molecular formula C5H6ClN3. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a pyrimidine ring. This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, including antiviral and anticancer drugs .
科学的研究の応用
4-Amino-2-chloro-5-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of agrochemicals and dyes.
作用機序
Target of Action
4-Amino-2-chloro-5-methylpyrimidine primarily targets enzymes involved in nucleotide synthesis and DNA replication. These enzymes are crucial for cell proliferation and survival, making them significant in both normal cellular processes and in the context of cancer treatment .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, inhibiting their activity. This inhibition prevents the synthesis of nucleotides, which are the building blocks of DNA. As a result, DNA replication is halted, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells .
Biochemical Pathways
4-Amino-2-chloro-5-methylpyrimidine affects the pyrimidine biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This disruption leads to a cascade of downstream effects, including impaired DNA repair and cell cycle progression .
Pharmacokinetics
The pharmacokinetics of 4-Amino-2-chloro-5-methylpyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the inhibition of nucleotide synthesis leads to a decrease in DNA replication and repair. This results in the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cells. At the cellular level, this action translates to reduced tumor growth and proliferation in cancerous tissues .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of 4-Amino-2-chloro-5-methylpyrimidine. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or compounds can either enhance or inhibit its action .
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-2-chloro-5-methylpyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrimidine with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
In industrial settings, the production of 4-amino-2-chloro-5-methylpyrimidine often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
4-Amino-2-chloro-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of primary amines.
類似化合物との比較
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Amino-5-chloro-2,6-dimethylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
Uniqueness
4-Amino-2-chloro-5-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in pharmaceutical research and development .
特性
IUPAC Name |
2-chloro-5-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWIJBRCXQUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401713 | |
| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14394-70-8 | |
| Record name | 4-Amino-2-chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)






